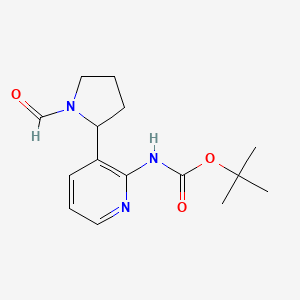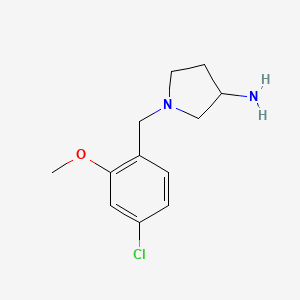
1-(4-Chloro-2-methoxybenzyl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2-methoxybenzyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a 4-chloro-2-methoxybenzyl group
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-2-methoxybenzyl)pyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methoxybenzyl chloride and pyrrolidine.
Reaction Conditions: The reaction between 4-chloro-2-methoxybenzyl chloride and pyrrolidine is typically carried out in the presence of a base such as sodium hydride or potassium carbonate. The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
1-(4-Chloro-2-methoxybenzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, allowing for the introduction of various functional groups. Common reagents include sodium azide, thiols, and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2-methoxybenzyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents. Its structural features make it a candidate for drug discovery and development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: Researchers use the compound to study its biological activity and potential as a pharmacological agent. It may exhibit activity against certain diseases or conditions.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-2-methoxybenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context. For example, it may inhibit or activate certain signaling pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-2-methoxybenzyl)pyrrolidin-3-amine can be compared with other similar compounds:
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione and pyrrolizines share structural similarities and may exhibit similar biological activities.
Benzylamine Derivatives: Compounds like 4-chlorobenzylamine and 2-methoxybenzylamine have related structures and may be used in similar applications.
Uniqueness: The unique combination of the 4-chloro-2-methoxybenzyl group with the pyrrolidine ring imparts specific properties to the compound, making it distinct from other derivatives.
Eigenschaften
Molekularformel |
C12H17ClN2O |
|---|---|
Molekulargewicht |
240.73 g/mol |
IUPAC-Name |
1-[(4-chloro-2-methoxyphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C12H17ClN2O/c1-16-12-6-10(13)3-2-9(12)7-15-5-4-11(14)8-15/h2-3,6,11H,4-5,7-8,14H2,1H3 |
InChI-Schlüssel |
MOFCVFDATAQPJX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)Cl)CN2CCC(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



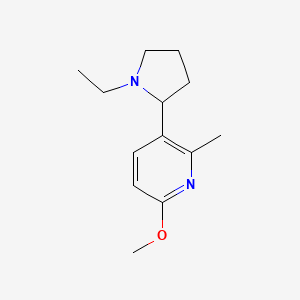
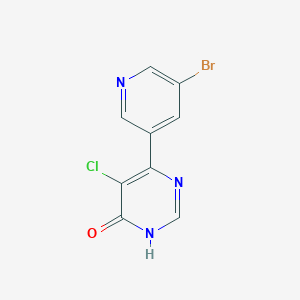
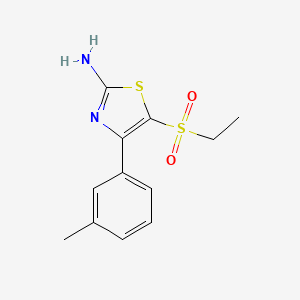

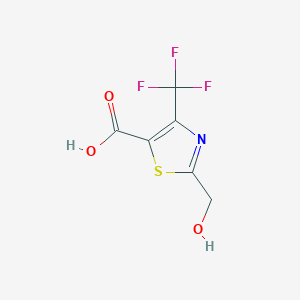


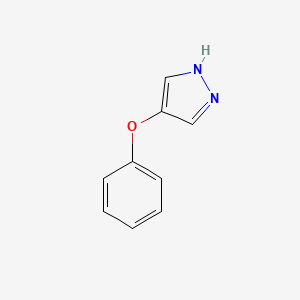

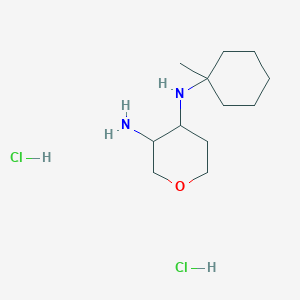
![4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole](/img/structure/B11799785.png)
